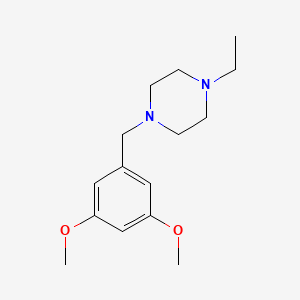
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine, also known as DM-EPEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been extensively studied for its pharmacological properties. In
作用机制
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine acts as a selective serotonin receptor agonist and a dopamine receptor antagonist. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been shown to improve cognitive function and reduce the symptoms of depression and anxiety.
实验室实验的优点和局限性
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability. However, there are also some limitations to using 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it may have different effects on different cell types and in different animal models.
未来方向
There are several future directions for the research on 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine. One potential direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential anti-cancer properties and its use in combination with other anti-cancer drugs. Further research is also needed to understand its long-term effects and potential side effects. Finally, the development of new synthesis methods and analogs of 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成方法
The synthesis of 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine involves a multi-step process that requires the use of several reagents and solvents. The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with ethylamine to form 1-(3,5-dimethoxybenzyl) ethylamine. This intermediate compound is then reacted with piperazine in the presence of a catalyst to form 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine. The final product is purified using chromatography techniques to obtain a high yield of pure 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine.
科学研究应用
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have anti-tumor effects in various cancer cell lines.
属性
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-5-7-17(8-6-16)12-13-9-14(18-2)11-15(10-13)19-3/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHOFQJOSWHBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5644017.png)
![4-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5644029.png)
![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)


![2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5644067.png)
![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)

![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)
![2-[2-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5644119.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5644126.png)
![3-[2-(difluoromethoxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5644139.png)